Ethyl 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylate: is an organic compound with the molecular formula C11H11N3O2S . It is a member of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylate typically involves the reaction of 2-chloroacetylacetate with thiourea in the presence of a base, followed by cyclization and esterification . The reaction conditions often include heating the mixture to facilitate the formation of the thiazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve a one-pot synthesis approach, which simplifies the process and increases yield. This method can include the use of ammonium thiocyanate and 2-chloroacetylacetate, avoiding the need for multiple steps and reducing waste .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Ethyl 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the development of new materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes and DNA. It can inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs . These interactions can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
- Ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate
- Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate
- Ethyl 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness: Ethyl 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylate is unique due to its pyrazinyl group, which imparts distinct chemical and biological properties. This group enhances its ability to interact with biological targets and increases its potential for use in medicinal chemistry .
Properties
IUPAC Name |
ethyl 4-methyl-2-pyrazin-2-yl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-3-16-11(15)9-7(2)14-10(17-9)8-6-12-4-5-13-8/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKNHUMBYRXHLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=NC=CN=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.